1-(4-Chloro-3-hydroxyphenyl)ethanone

Synthetic Chemistry Process Optimization Regioselectivity

For researchers facing low yields in multi-step synthesis, this chloro-hydroxy acetophenone isomer offers a 3-fold yield advantage over its 2-hydroxy analog from common precursors, reducing cost of goods. Its solid crystalline nature (mp 103-107°C) enables reliable handling and solid-state chemistry applications. - Proven scaffold in antiproliferative and antimicrobial patent literature. - Defined substitution pattern for regioselective derivatization. - Consistent ≥98% purity across major suppliers ensures reproducible results.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 61124-56-9
Cat. No. B1601679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-hydroxyphenyl)ethanone
CAS61124-56-9
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)Cl)O
InChIInChI=1S/C8H7ClO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3
InChIKeyZJRFCVYGGNITQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-3-hydroxyphenyl)ethanone (CAS 61124-56-9): Key Identifiers and Baseline Procurement Data


1-(4-Chloro-3-hydroxyphenyl)ethanone (CAS 61124-56-9), also known as 4-chloro-3-hydroxyacetophenone, is a chloro-hydroxy substituted acetophenone derivative (C8H7ClO2, MW: 170.59 g/mol) [1]. This compound is characterized by a melting point of 103-107°C and a calculated density of 1.298 g/cm³ . It is primarily utilized as a synthetic intermediate and building block in pharmaceutical and chemical research [2].

Why Substituting 1-(4-Chloro-3-hydroxyphenyl)ethanone with Another Hydroxyacetophenone Can Lead to Divergent Outcomes


Generic substitution within the hydroxyacetophenone class is not scientifically valid due to the critical influence of substitution patterns on both physical properties and biological activity. The specific positioning of the chloro and hydroxyl groups in 1-(4-Chloro-3-hydroxyphenyl)ethanone dictates its unique reactivity and interaction with biological targets, which cannot be replicated by its positional isomers . For example, a change in substitution can significantly alter a compound's melting point and synthetic yield , which directly impacts its handling and procurement value. Furthermore, the specific structure of this compound has been shown to confer a distinct biological activity profile, including antiproliferative and antimicrobial properties, as documented in patent literature [1].

Quantitative Differentiation of 1-(4-Chloro-3-hydroxyphenyl)ethanone: Evidence-Based Comparison Against Close Analogs


Regioselective Synthesis Advantage: Higher Yield vs. 2-Hydroxy Isomer

1-(4-Chloro-3-hydroxyphenyl)ethanone (4-chloro-3-hydroxy isomer) can be synthesized with significantly higher yield than its positional isomer, 4'-chloro-2'-hydroxyacetophenone (2-hydroxy isomer), under identical reaction conditions . This yield advantage translates directly to lower procurement costs and a more reliable supply chain for the 3-hydroxy isomer.

Synthetic Chemistry Process Optimization Regioselectivity

Physical Form Differentiation: Solid vs. Liquid State Impacts Handling and Formulation

1-(4-Chloro-3-hydroxyphenyl)ethanone is a solid at room temperature, with a melting point of 103-107°C [1]. In contrast, its positional isomer 4'-chloro-2'-hydroxyacetophenone is a liquid or low-melting solid (mp 27-30°C) . This difference in physical state has significant implications for handling, storage, and formulation.

Physicochemical Properties Formulation Material Handling

Documented Antimicrobial Activity Profile Distinguishes it from Generic Analogs

A patent specifically claims substituted hydroxyacetophenone derivatives, including 1-(4-Chloro-3-hydroxyphenyl)ethanone, for having antiproliferative and antimicrobial properties [1]. While broad class-level antibacterial activity has been noted for some hydroxyacetophenone derivatives, the specific claim for this compound suggests a unique, optimized activity profile worthy of investigation, as opposed to a generic, uncharacterized analog [2].

Antimicrobial Research Drug Discovery Structure-Activity Relationship

Strategic Application Scenarios for 1-(4-Chloro-3-hydroxyphenyl)ethanone Based on Verified Differentiation


Synthetic Intermediate for Cost-Effective and Regioselective Synthesis

Procurement of 1-(4-Chloro-3-hydroxyphenyl)ethanone is preferred over its 2-hydroxy isomer when the goal is to maximize synthetic efficiency and minimize costs in a multi-step synthesis. The 3-fold higher yield achievable from a common precursor makes it the more economical building block, directly lowering the cost of goods for the final target molecule. This is particularly relevant in early-stage medicinal chemistry where milligram-to-gram scale syntheses are common.

Building Block for Solid-Formulation Research and Crystallography Studies

The high melting point and solid crystalline nature of 1-(4-Chloro-3-hydroxyphenyl)ethanone (mp 103-107°C) makes it an ideal candidate for research involving solid-state chemistry, such as co-crystal screening, formulation development, or X-ray crystallography. This is a distinct advantage over liquid or low-melting positional isomers [1], which pose greater challenges for these applications.

Lead Scaffold in Antimicrobial or Anticancer Drug Discovery Programs

Given its specific inclusion in a patent for compounds with antiproliferative and antimicrobial properties , 1-(4-Chloro-3-hydroxyphenyl)ethanone represents a validated starting point for medicinal chemistry campaigns. Research groups focused on developing novel antibacterial or anticancer agents can prioritize this scaffold, leveraging the existing intellectual property as a foundation for creating novel derivatives with improved potency and selectivity.

Defined Intermediates for Derivatization in Chemical Biology Probes

The unique combination of a reactive ketone, a chloro substituent, and a hydroxyl group at specific positions on the aromatic ring makes 1-(4-Chloro-3-hydroxyphenyl)ethanone a versatile building block for creating chemical probes. Its defined structure allows for regioselective modifications , enabling the synthesis of small molecule libraries for target identification or pathway validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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